4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hcl
Description
Historical Context of Benzothiophene Piperazine Research
The exploration of benzothiophene derivatives in medicinal chemistry dates to the mid-20th century, when the structural versatility of sulfur-containing heterocycles began attracting attention for drug discovery. Benzothiophene scaffolds gained prominence due to their electronic properties, which mimic bioisosteres of indole and naphthalene while introducing unique reactivity from the sulfur atom. The integration of piperazine moieties into benzothiophene systems emerged as a strategic approach to enhance pharmacokinetic properties, particularly blood-brain barrier permeability and solubility.
Early work focused on benzothiophene-2-carboxylic acid derivatives, such as thianaphthene-2-carboxylic acid (CAS 6314-28-9), which demonstrated utility as intermediates in dye synthesis and metallurgy. The critical breakthrough occurred in the 2000s when researchers at Pfizer Global Research and Development systematically investigated benzothiophene-piperazine hybrids as covalent inhibitors of fatty acid amide hydrolase (FAAH). This established 4-(piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid derivatives as a privileged scaffold for targeting serine hydrolases.
Position Within Heterocyclic Chemistry Literature
The compound occupies a unique niche at the intersection of two pharmacologically significant heterocyclic systems:
- Benzothiophene core : A 10π-electron aromatic system (C$$8$$H$$6$$S) providing planar rigidity and π-stacking capability.
- Piperazine substituent : A six-membered diamine ring (C$$4$$H$${10}$$N$$2$$) conferring basicity (pK$$a$$ ~9.5) and hydrogen-bonding capacity.
Structural analyses reveal that the carboxylic acid group at position 2 of the benzothiophene ring enables salt bridge formation with biological targets, while the piperazine moiety facilitates interactions with hydrophobic pockets through its chair conformation. This dual functionality is reflected in the compound's molecular formula (C$${13}$$H$${15}$$ClN$$2$$O$$2$$S) and weight (298.79 g/mol).
Significance in Current Scientific Research Paradigms
Contemporary studies leverage this compound as:
- Covalent enzyme inhibitor : The urea derivatives demonstrate irreversible FAAH inhibition via nucleophilic attack by Ser241 (k$${inact}$$/K$$i$$ = 3.7 × 10$$^4$$ M$$^{-1}$$s$$^{-1}$$).
- Template for chemical probes : Activity-based protein profiling (ABPP) confirms >1,000-fold selectivity over other serine hydrolases.
- Lead for CNS therapeutics : LogP = 2.8 and topological polar surface area = 89 Å$$^2$$ suggest favorable blood-brain barrier penetration.
Recent patent activity highlights derivatives with EC$$_{50}$$ <10 nM in FAAH inhibition assays, particularly those incorporating 3,4-dibromophenyl or quinoline substituents.
Research Objectives and Theoretical Frameworks
Current investigations prioritize three objectives:
- Mechanistic elucidation : Understanding the time-dependent inhibition kinetics through stopped-flow fluorescence assays.
- Structure-activity relationship (SAR) optimization : Modulating the piperazine N-substituents to enhance target residence time (e.g., phenylamide vs. pyridylmethyl groups).
- Computational modeling : Density functional theory (DFT) calculations of the benzothiophene-carboxylic acid conjugate system (HOMO-LUMO gap = 4.3 eV).
Theoretical frameworks integrate molecular docking (Glide XP scores < -10 kcal/mol for FAAH binding) with free-energy perturbation studies to predict substituent effects on binding affinity.
Table 1: Key Physicochemical Properties
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-piperazin-1-yl-1-benzothiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S.ClH/c16-13(17)12-8-9-10(2-1-3-11(9)18-12)15-6-4-14-5-7-15;/h1-3,8,14H,4-7H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIYAXTRXKSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-bromothiophene and suitable reagents.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 2-bromobenzo[b]thiophene can be reacted with piperazine under suitable conditions to form the desired product.
Functionalization with Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide and suitable catalysts.
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzo[b]thiophene core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Synthesis of Antipsychotic Medications
One of the primary applications of 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride is as an intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic used for treating schizophrenia and major depressive disorder. This compound's piperazine moiety is crucial for binding to dopamine and serotonin receptors, which are key targets in psychiatric medications .
Potential Anticancer Activity
Research has indicated that derivatives of benzo[b]thiophene compounds exhibit anticancer properties. Initial studies suggest that 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride may have similar effects, potentially inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Neurological Disorders
The compound's ability to modulate neurotransmitter systems suggests its potential application in treating neurological disorders beyond schizophrenia. Its interaction with serotonin and dopamine receptors may provide therapeutic benefits for conditions such as anxiety and depression .
Case Study 1: Brexpiprazole Synthesis
In a study published by The Clinivex, researchers demonstrated the efficient synthesis of Brexpiprazole using 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride as a key intermediate. The study highlighted the compound's role in enhancing yield and purity during the synthesis process, thus showcasing its importance in pharmaceutical manufacturing .
Case Study 2: Anticancer Activity Evaluation
A study evaluated various benzo[b]thiophene derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that compounds similar to 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride exhibited significant inhibition of cell growth, prompting further investigation into their mechanisms of action and potential clinical applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzo[b]thiophene core are key structural features that enable binding to these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene-2-carboxamide Derivatives
N-(3-hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide (35)
- Structure : Replaces the carboxylic acid group with an amide linked to a hydroxybutyl-piperazine moiety.
- Synthesis : Prepared via general procedure A, yielding 62% with a melting point of 214–216°C (as acetate salt) .
Benzo[b]thiophene-2-carboxylic acid {4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-trans-but-enyl}-amide (21)
- Structure : Features a trans-but-enyl spacer between the piperazine and amide groups.
- Synthesis : 51% yield via procedure A; HCl salt melts at 225–226°C. NMR data (δ 2.62–7.86 ppm) confirm structural integrity .
- Key Differences : The unsaturated spacer may influence conformational flexibility and receptor binding compared to the rigid benzo[b]thiophene core in the target compound.
Piperazine-Linked Heterocyclic Acids
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic Acid (Boc-Protected Intermediate)
- Structure : Boc-protected piperazine nitrogen (CAS: 1677681-02-5).
- Role : Intermediate in synthesizing the HCl salt. Boc removal under acidic conditions yields the free amine for salt formation .
- Key Differences : The Boc group increases molecular weight (C₁₈H₂₂N₂O₄S, 362.45 g/mol) and alters solubility (lipophilic vs. hydrophilic HCl salt) .
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic Acid Dihydrochloride
Pharmacologically Active Analogs
Ziprasidone-Related Compounds (USP Standards)
- Examples : 5,5'-Bis(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-3,3'-biindoline-2,2'-dione (Ziprasidone Related Compound B).
- Key Differences : Larger, dimeric structures with isothiazole rings; designed for antipsychotic activity, highlighting the versatility of piperazine in drug design .
FAUC 329 Derivatives
Structural Impact on Properties
- Acid vs. Amide : Carboxylic acid (target) offers higher solubility in basic media, while amides (e.g., Compound 35) exhibit better membrane permeability.
- Salt Forms : HCl salts (e.g., target, Compound 21) enhance crystallinity and stability compared to free bases or acetate salts .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ND-8 ) increase acidity, whereas methoxy groups (e.g., Compound 35 ) enhance lipophilicity.
Biological Activity
4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid hydrochloride (CAS Number: 1700655-64-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound serves as an intermediate in the synthesis of Brexpiprazole, an atypical antipsychotic agent, which highlights its relevance in pharmacological research . This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and receptor modulation properties.
- Molecular Formula : C13H15ClN2O2S
- Molecular Weight : 298.79 g/mol
- Solubility : Data not available
Antibacterial Activity
Recent studies have indicated that derivatives of benzo[b]thiophene exhibit significant antibacterial properties. Specifically, compounds similar to 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Piperazin-1-yl)benzo[b]thiophene | Staphylococcus aureus | MIC ≤ 0.25 μg/mL |
| 4-(Piperazin-1-yl)benzo[b]thiophene | Escherichia coli | MIC = 50 µM |
| 4-(Piperazin-1-yl)benzo[b]thiophene | Streptococcus agalactiae | MIC = 75 µM |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent .
Anticancer Activity
The anticancer potential of benzo[b]thiophene derivatives has been explored in various studies. For instance, a study focusing on structural analogs demonstrated promising cytotoxic effects against colorectal cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
The results indicate that these compounds may interact with specific molecular targets involved in tumor growth and survival, warranting further investigation into their mechanisms of action.
Receptor Modulation
4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid has been evaluated for its activity at dopamine receptors, particularly D3 receptors. Studies have shown that modifications to the piperazine moiety can enhance selectivity and potency for D3 receptor agonism, which is crucial for developing treatments for psychiatric disorders.
| Compound ID | D3R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |
|---|---|---|
| 1 | 710 ± 150 nM | 15,700 ± 3,000 nM |
| 2 | 278 ± 62 nM | 9,000 ± 3,700 nM |
These receptor interactions suggest that this compound could play a role in treating conditions such as schizophrenia and depression through modulation of dopaminergic pathways .
Case Studies
In a case study involving the synthesis of novel benzo[b]thiophene derivatives, researchers reported enhanced biological activities when piperazine was incorporated into the structure. The resultant compounds exhibited improved solubility and bioavailability compared to earlier derivatives, leading to better therapeutic profiles in animal models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid HCl, and how can purity be maximized?
- Methodology :
-
Coupling Reaction : React benzo[b]thiophene-2-carboxylic acid with 1-(chloromethyl)piperazine under reflux in dichloromethane (DCM) using triethylamine as a base to neutralize HCl byproducts .
-
HCl Salt Formation : Precipitate the final product by adding HCl gas to the reaction mixture, followed by recrystallization from methanol/diethyl ether (yield: ~51%) .
-
Purification : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >95% purity. Monitor by LC-MS .
- Data Table : Typical Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Coupling | DCM, Et₃N, 25°C, 12h | 51% | 85% (crude) |
| Salt Formation | HCl gas, MeOH/Et₂O | 48% | 92% |
| Purification | HPLC (C18) | 40% | 98% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?
- Methodology :
- NMR : In CDCl₃, expect aromatic protons at δ 7.35–7.44 ppm (benzo[b]thiophene) and δ 2.62–3.14 ppm (piperazine CH₂). The carboxylic acid proton is absent due to salt formation .
- Mass Spectrometry : ESI-MS m/z calculated for C₁₃H₁₃N₂O₂S [M+H]⁺: 277.07; observed: 277.1 (±0.05) .
- X-ray Crystallography : Confirms planar benzo[b]thiophene and chair conformation of piperazine (if single crystals are obtained via slow evaporation) .
Q. How does the HCl salt form influence solubility and formulation for in vitro assays?
- Methodology :
- Solubility : The HCl salt enhances aqueous solubility (e.g., 12 mg/mL in PBS pH 7.4 vs. 0.3 mg/mL for free base). Test solubility using shake-flask method with UV-Vis quantification at λ = 254 nm .
- Formulation : For cell-based assays, dissolve in DMSO (10 mM stock) and dilute in culture medium (final DMSO ≤0.1%). Confirm stability via HPLC over 24h .
Advanced Research Questions
Q. What structural modifications to the piperazine or benzo[b]thiophene moieties enhance target binding affinity?
- Methodology :
-
SAR Studies : Compare analogues with substituents on piperazine (e.g., 4-methylpiperazine ) or halogenated benzo[b]thiophene (e.g., 7-bromo ).
-
Binding Assays : Use radioligand displacement (e.g., ³H-labeled compounds) or SPR to measure KD. Piperazine N-substitution with hydrophobic groups (e.g., phenyl) improves GPCR affinity by 10-fold .
- Data Table : SAR of Piperazine Derivatives
| Substituent | Target (e.g., 5-HT₁A) IC₅₀ (nM) | LogP |
|---|---|---|
| H (parent) | 450 | 2.1 |
| 4-Methyl | 320 | 2.4 |
| 4-Phenyl | 85 | 3.8 |
Q. How can contradictions in biological activity data between assays be resolved?
- Methodology :
- Assay Validation : Replicate results in orthogonal assays (e.g., cAMP accumulation vs. β-arrestin recruitment for GPCRs) .
- Metabolic Stability : Test compound integrity post-incubation with liver microsomes (e.g., CYP3A4-mediated degradation reduces apparent activity) .
- Data Triangulation : Cross-reference NMR purity (≥95%), LC-MS stability, and cell viability (MTT assay) to exclude false positives .
Q. What computational strategies predict reactivity or regioselectivity in derivative synthesis?
- Methodology :
- DFT Calculations : Optimize transition states for piperazine coupling using Gaussian09 (B3LYP/6-31G*). Predict regioselectivity of benzo[b]thiophene substitution .
- Molecular Docking : AutoDock Vina to model interactions with targets (e.g., π-π stacking between benzo[b]thiophene and Tyr7.43 in 5-HT₁A) .
Q. How do reaction conditions (e.g., microwave vs. thermal) impact yield in multi-step syntheses?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
